molecular formula C24H35NO16 B1494823 Neu5Gc alpha(2-6)Gal beta MP Glycoside CAS No. 1072896-38-8

Neu5Gc alpha(2-6)Gal beta MP Glycoside

Cat. No.: B1494823
CAS No.: 1072896-38-8
M. Wt: 593.5 g/mol
InChI Key: QDQXPAOHAVZJRT-KGQDXXEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neu5Gc alpha(2-6)Gal beta MP Glycoside is a complex glycoside compound that plays a significant role in various scientific research applications. This compound is a type of sialic acid derivative, specifically N-glycolylneuraminic acid (Neu5Gc) linked to galactose and other sugar molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside typically involves multiple steps, starting with the preparation of Neu5Gc from simpler precursors. The Neu5Gc is then chemically linked to galactose and other sugar molecules through glycosidic bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired glycosidic linkages.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using advanced chemical reactors and purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Neu5Gc alpha(2-6)Gal beta MP Glycoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functionality.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups.

Scientific Research Applications

Neu5Gc alpha(2-6)Gal beta MP Glycoside has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex glycoconjugates.

  • Biology: Studied for its role in cell-cell interactions and immune responses.

  • Medicine: Investigated for its potential therapeutic uses, such as in cancer treatment and vaccine development.

  • Industry: Applied in the development of biotechnological products and diagnostic tools.

Mechanism of Action

Neu5Gc alpha(2-6)Gal beta MP Glycoside is compared to other similar compounds, such as Neu5Ac (N-acetylneuraminic acid) and other sialic acid derivatives. While Neu5Ac is more common in human cells, Neu5Gc is found in non-human sources and has unique biological properties

Comparison with Similar Compounds

  • Neu5Ac (N-acetylneuraminic acid)

  • Other sialic acid derivatives

  • Glycosides with similar glycosidic linkages

This comprehensive overview provides a detailed understanding of Neu5Gc alpha(2-6)Gal beta MP Glycoside, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQXPAOHAVZJRT-KGQDXXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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